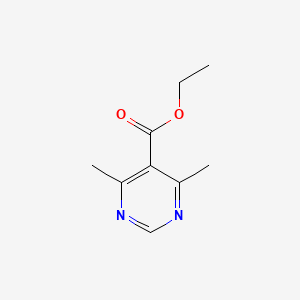

Ethyl 4,6-dimethylpyrimidine-5-carboxylate

Description

Overview of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

Pyrimidine is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the ring. researchgate.net This core structure is fundamental to a vast array of biologically significant molecules. Pyrimidines are integral components of nucleic acids (DNA and RNA), where the bases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives. nih.gov Beyond their role in genetics, pyrimidine scaffolds are found in vitamins such as thiamine (B1217682) (Vitamin B1) and in numerous synthetic compounds with a wide range of applications. researchgate.net

In the realm of organic chemistry, the pyrimidine ring is considered π-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. jsynthchem.com The versatility of the pyrimidine structure allows for functionalization at various positions, leading to a diverse library of derivatives with distinct chemical and physical properties. This adaptability has made pyrimidine and its analogues a subject of extensive research in synthetic and medicinal chemistry. nih.gov

Significance of Pyrimidine-5-carboxylate Scaffolds in Synthetic Design

The pyrimidine-5-carboxylate scaffold is a key structural motif in synthetic organic chemistry, serving as a versatile building block for the creation of more complex molecules. chemimpex.com The presence of the carboxylate group at the 5-position enhances the reactivity of the pyrimidine ring, providing a handle for further chemical modifications. chemimpex.com This functional group can be transformed into a variety of other functionalities, such as amides, esters, and aldehydes, which in turn allows for the construction of diverse molecular architectures.

The strategic importance of pyrimidine-5-carboxylate derivatives is particularly evident in the field of medicinal chemistry. These scaffolds are utilized in the synthesis of compounds with a broad spectrum of biological activities, including potential antiviral and anticancer properties. nih.govchemimpex.com The ability to readily modify the carboxylate group allows chemists to fine-tune the steric and electronic properties of the molecule, which is crucial for optimizing interactions with biological targets. Furthermore, pyrimidine-5-carboxylates are valuable intermediates in the development of agrochemicals, such as herbicides and fungicides. chemimpex.com The modular nature of their synthesis allows for the rapid generation of compound libraries for screening and lead optimization. derpharmachemica.com

Historical Context of Ethyl 4,6-Dimethylpyrimidine-5-carboxylate Synthesis

This reaction provided the first accessible route to a class of compounds known as dihydropyrimidines (DHPMs), which are structurally related to this compound and can serve as precursors to fully aromatic pyrimidines. researchgate.net Early research in the 20th century further expanded the scope of pyrimidine synthesis. For instance, a 1942 publication in the Journal of the American Chemical Society detailed the synthesis of various derivatives of pyrimidine-5-carboxylic acid, indicating a growing interest in this class of compounds for their potential applications. acs.org Over the years, the original Biginelli reaction has been modified and improved with different catalysts and conditions to enhance yields and expand the range of accessible derivatives, including those with substitution patterns similar to this compound. derpharmachemica.comwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)10-5-11-7(8)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTLMQODJCSFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609120 | |

| Record name | Ethyl 4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305794-79-0 | |

| Record name | Ethyl 4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Pyrimidine Ring Formation

Reaction Pathway Elucidation for Ethyl 4,6-Dimethylpyrimidine-5-carboxylate Synthesis

The synthesis of this compound is a variant of the classical Biginelli reaction. This multicomponent reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen-containing component like urea (B33335) or amidine. wikipedia.orgillinois.edu For the specific target compound, the reactants are typically ethyl acetoacetate (B1235776), an amidine source, and acetylacetone, which provides the two methyl groups at positions 4 and 6 of the pyrimidine (B1678525) ring.

The generally accepted pathway involves a series of condensation and cyclization steps. The principal method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with an amine-containing compound. mdpi.com The reaction sequence can be initiated in several ways depending on the specific reactants and catalysts used, but it culminates in the formation of a stable, aromatic pyrimidine ring through dehydration or oxidation of an intermediate. researchgate.net A common approach involves the reaction between an amidine-like compound and a 2-alkylidene-3-ketoester, followed by an oxidation step of the intermediate 1,4-dihydropyrimidine. researchgate.net

Detailed Mechanistic Proposals for Biginelli-Type Pyrimidine Formations

The mechanism of the Biginelli reaction, which forms the basis for the synthesis of the target compound's precursors, has been a subject of debate, with several pathways proposed and supported by experimental evidence. The three primary proposals are often referred to as the iminium, enamine, and Knoevenagel pathways, distinguished by the initial key step.

The Iminium Mechanism: This is the most widely accepted mechanism, particularly under acid-catalyzed conditions. illinois.eduresearchgate.net It begins with the acid-catalyzed condensation between an aldehyde and urea (or amidine) to form an N-acyliminium ion intermediate. illinois.edusigmaaldrich.com This electrophilic iminium ion is then attacked by the enol or enolate of the β-dicarbonyl compound (e.g., ethyl acetoacetate). The resulting open-chain adduct subsequently undergoes cyclization via nucleophilic attack of the remaining nitrogen atom onto a carbonyl group, followed by dehydration to yield the dihydropyrimidine (B8664642) product. wikipedia.orgsigmaaldrich.comorganic-chemistry.org NMR and trapping experiments have provided strong evidence for the existence of the crucial N-acyliminium intermediate. illinois.edu

The Enamine Mechanism: In this pathway, the initial step is the reaction between the β-dicarbonyl compound and the amine/amidine to form a reactive enaminone intermediate. This enaminone then acts as a nucleophile, attacking the aldehyde. The subsequent steps involve cyclization and dehydration, similar to the iminium pathway. This mechanism is more likely to be prevalent under base-catalyzed conditions.

The Knoevenagel Mechanism: A third possibility involves an initial Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound to form an α,β-unsaturated dicarbonyl species. youtube.com This intermediate then undergoes a conjugate addition (Michael addition) with urea/amidine. The final ring-closing and dehydration steps then lead to the dihydropyrimidine. While plausible, evidence suggests this pathway is less common under typical Biginelli conditions, though it can be favored by altering the experimental setup. illinois.eduyoutube.com

| Mechanistic Proposal | Initial Key Step | Key Intermediate | Supporting Conditions |

| Iminium Pathway | Aldehyde + Urea/Amidine | N-Acyliminium Ion | Acid Catalysis illinois.eduresearchgate.net |

| Enamine Pathway | β-Dicarbonyl + Amine/Amidine | Enaminone | Base Catalysis |

| Knoevenagel Pathway | Aldehyde + β-Dicarbonyl | α,β-Unsaturated Carbonyl | Specific experimental protocols youtube.com |

Influence of Catalysts and Reaction Conditions on Mechanism and Regioselectivity

Catalysts and reaction conditions exert a profound influence on the efficiency, yield, and mechanistic pathway of pyrimidine synthesis. The choice of catalyst can determine which of the proposed mechanisms is favored and can also control the regioselectivity of the reaction when unsymmetrical reagents are used.

Catalysts: The original Biginelli reaction used strong Brønsted acids like HCl. wikipedia.orgresearchgate.net Modern variations employ a vast array of catalysts to improve yields, shorten reaction times, and enable milder conditions.

Lewis Acids: Catalysts such as Yb(OTf)₃, InCl₃, ZrCl₄, and various metal chlorides (Zn, Fe, Cu, Co) are highly effective. organic-chemistry.orgderpharmachemica.comresearchgate.net They are believed to activate both the aldehyde carbonyl group towards nucleophilic attack and promote the formation of the key N-acyliminium ion intermediate, thus favoring the iminium pathway. researchgate.net

Brønsted Acids: Apart from mineral acids, weaker acids like p-toluenesulfonic acid (pTSA) and acidic ionic liquids have been successfully used. mdpi.commdpi.com Chiral phosphoric acids have been developed for enantioselective versions of the Biginelli reaction. mdpi.com

Heterogeneous Catalysts: Solid-supported acids and nanocatalysts offer advantages in terms of easy separation and reusability, contributing to greener synthetic protocols. nih.gov

Organocatalysts: Chiral primary amines have been shown to catalyze the reaction, enabling the enantioselective synthesis of dihydropyrimidinones. nih.gov

Iridium Pincer Complexes: These have been used for novel multicomponent pyrimidine syntheses from alcohols and amidines, proceeding through a sequence of condensation and dehydrogenation steps. nih.govbohrium.comacs.orgorganic-chemistry.org

| Catalyst Type | Example(s) | Role in Mechanism |

| Brønsted Acid | HCl, p-TSA | Protonates aldehyde and urea, facilitates iminium ion formation and dehydration steps. wikipedia.orgmdpi.com |

| Lewis Acid | Yb(OTf)₃, ZrCl₄, CuCl₂ | Coordinates to carbonyl oxygen, activating the aldehyde and favoring the iminium pathway. organic-chemistry.orgderpharmachemica.comnih.gov |

| Iridium Complex | PN₅P-Ir-pincer complexes | Catalyzes condensation and dehydrogenation steps in syntheses from alcohols. nih.govbohrium.comacs.org |

| Organocatalyst | Chiral Primary Amines | Can facilitate enamine formation or activate reactants for asymmetric synthesis. nih.gov |

Derivatization and Functional Group Interconversion Strategies

Transformations of the Ester Moiety at Position 5

The ethyl ester at position 5 is a key functional handle that can be readily converted into other important chemical groups, such as carboxylic acids, amides, and hydrazides. These transformations are fundamental for building more complex molecular architectures and for modulating the physicochemical properties of the parent molecule.

The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step in many synthetic pathways. This hydrolysis is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using an aqueous solution of an alkali hydroxide (B78521) like sodium hydroxide or lithium hydroxide, is a common and effective method. google.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is often carried out in the presence of a co-solvent, such as a lower aliphatic alcohol, to ensure the miscibility of the reactants. google.com The resulting carboxylate salt is then protonated in a subsequent acidic workup step to yield the final 4,6-dimethylpyrimidine-5-carboxylic acid. This carboxylic acid derivative is a critical intermediate for further reactions, including amide bond formation.

The ester group can be directly converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. Amidation can be accomplished by heating the ester with a primary or secondary amine, a process known as aminolysis. mdpi.com For less reactive amines, particularly aromatic ones, the corresponding carboxylic acid is often activated first to facilitate the reaction. mdpi.com

Alternatively, hydrazinolysis of the ester with hydrazine hydrate (B1144303) provides the corresponding hydrazide. researchgate.net This reaction is pivotal for the synthesis of various heterocyclic systems. For example, the resulting hydrazide can undergo intramolecular cyclization or react with other reagents to form larger ring systems, such as pyrimido[4,5-d]pyridazines. researchgate.net The formation of hydrazino derivatives has also been observed when heating pyrimidine (B1678525) carboxylic acid esters with hydrazine and its derivatives. nih.gov

| Transformation | Reagents | Product | Reference(s) |

| Hydrolysis | 1. Alkali Hydroxide (e.g., NaOH) 2. Acid (e.g., HCl) | 4,6-Dimethylpyrimidine-5-carboxylic Acid | google.com |

| Amidation | Amine (R-NH₂) | N-Substituted 4,6-dimethylpyrimidine-5-carboxamide | mdpi.com |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | 4,6-Dimethylpyrimidine-5-carbohydrazide | researchgate.netnih.gov |

Modifications at Positions 2, 4, and 6 of the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with appropriate leaving groups, is susceptible to various modifications that allow for the introduction of new substituents. These reactions are essential for diversifying the core structure.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the pyrimidine ring, which is inherently electron-deficient. For these reactions to occur, a good leaving group, such as a halogen, must be present at one of the ring positions (e.g., C-2, C-4, or C-6). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

A pertinent example is the reactivity of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. The chlorine atom at the C-4 position is a labile leaving group and can be readily displaced by a variety of nucleophiles. rsc.org Treatment with dimethylamine, sodium phenoxide, or sodium thiophenoxide results in the formation of the corresponding 4-dimethylamino, 4-phenoxy, and 4-phenylthio derivatives, respectively. rsc.org These reactions demonstrate the utility of SNAr in installing diverse functionalities onto the pyrimidine core.

| Nucleophile | Leaving Group | Position of Substitution | Resulting Product Moiety | Reference(s) |

| Dimethylamine | Chloro | C-4 | 4-Dimethylamino | rsc.org |

| Sodium Phenoxide | Chloro | C-4 | 4-Phenoxy | rsc.org |

| Sodium Thiophenoxide | Chloro | C-4 | 4-Phenylthio | rsc.org |

| Potassium Fluoride | Chloro | C-4 | 4-Fluoro | rsc.org |

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in aromatic systems. These methods allow for the introduction of a wide range of substituents onto the pyrimidine ring, provided a suitable halide or triflate precursor is available.

Commonly employed cross-coupling reactions for functionalizing pyrimidine and related heterocyclic scaffolds include:

Suzuki-Miyaura Coupling: Reacts an organoboron reagent with a halide to form C-C bonds (e.g., introducing aryl or vinyl groups). nih.govresearchgate.net

Sonogashira Coupling: Couples a terminal alkyne with a halide to install alkynyl substituents. nih.govnih.gov

Buchwald-Hartwig Amination: Forms C-N bonds by reacting a halide with an amine. nih.gov

Ullmann Condensation: Typically used for forming C-O, C-S, and C-N bonds, often with copper catalysts. nih.gov

These reactions have been successfully applied to introduce N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups at various positions of pyrimidine-based heterocycles, significantly expanding the accessible chemical diversity. nih.gov For instance, the Sonogashira reaction has been used to install acetylene (B1199291) groups at the C-5 position of 4-aryl-5-bromopyrimidines, showcasing its utility in modifying the pyrimidine core. nih.gov

An interesting synthetic strategy involves using the pyrimidine moiety itself to facilitate transformations elsewhere in the molecule. Specifically, 2-mercaptopyrimidine (B73435) derivatives can function as effective carboxyl activating groups, particularly for the formation of amides. researchgate.netresearchgate.net

In this approach, a compound like 2-mercapto-4,6-dimethylpyrimidine is first derivatized with an acyl chloride (e.g., benzoyl chloride). This initially forms an S-acyl derivative, which rapidly tautomerizes to the more stable N-acyl isomer. researchgate.netresearchgate.net This N-acyl-2-thiopyrimidine is an activated species, highly susceptible to nucleophilic attack. When treated with various amines, it readily undergoes aminolysis to produce the corresponding amides in very good to quantitative yields, regenerating the 2-mercaptopyrimidine starting material. researchgate.netresearchgate.net This method provides an efficient pathway for amide synthesis under mild conditions, leveraging the unique chemical properties of the pyrimidine ring.

Annulation and Ring Fusion Reactions Involving Pyrimidine-5-carboxylate Scaffolds

The pyrimidine-5-carboxylate scaffold, particularly in derivatives like Ethyl 4,6-dimethylpyrimidine-5-carboxylate, serves as a versatile platform for the construction of various fused heterocyclic systems. Through functional group interconversion and subsequent annulation reactions, the core pyrimidine ring can be elaborated to generate bicyclic structures of significant interest in medicinal and materials chemistry. These strategies typically involve leveraging the substituents at the C4, C5, and C6 positions of the pyrimidine ring to build the second fused ring.

Formation of Pyrimidopyrimidines

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core from a pyrimidine-5-carboxylate precursor is a key transformation that builds a second pyrimidine ring onto the first. A common and effective strategy involves the use of a 4-aminopyrimidine-5-carboxylate derivative. This precursor, which can be conceptually derived from this compound through functionalization, undergoes acylation at the amino group, followed by a cyclization step.

A representative pathway involves the acylation of a 6-aminouracil-5-carboxylate, a closely related scaffold. The resulting 6-acetamido derivative possesses the necessary functionalities for the subsequent ring closure. The key step is a hydrazine-induced cyclization, where hydrazine hydrate reacts with the acylated aminopyrimidine. This reaction proceeds via an initial nucleophilic attack, followed by intramolecular condensation and dehydration to yield the fused pyrimido[4,5-d]pyrimidine-2,4,5-trione system. This method allows for the selective introduction of substituents on both pyrimidine rings, making it a valuable route for creating diverse compound libraries. nih.gov

The general transformation can be summarized as follows: A 4-acylamino-pyrimidine-5-carboxylate is treated with hydrazine hydrate, typically under reflux conditions in a suitable solvent like n-butanol. The reaction leads to the formation of the bicyclic pyrimidopyrimidine structure.

Table 1: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative A representative reaction illustrating the hydrazine-induced cyclization of an acylated aminopyrimidine-5-carboxylate.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Ethyl 6-(acetamido)-1,3-disubstituted-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O) | 1,3-Disubstituted-7-methylpyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione | n-Butanol, Reflux | nih.gov |

Synthesis of Pyrrolo[3,4-d]pyrimidine Derivatives

The construction of the pyrrolo[3,4-d]pyrimidine ring system involves the formation of a five-membered pyrrole (B145914) ring fused across the C4 and C5 positions of the pyrimidine core. Starting from this compound, a logical and chemically sound synthetic pathway can be devised to construct the fused lactam, a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one. This strategy utilizes the C4-methyl group and the C5-carboxylate ester as reactive handles for the annulation.

The proposed multi-step synthesis proceeds as follows:

Halogenation: The first step involves the selective radical bromination of the methyl group at the C4 position using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This converts the C4-methyl group into a more reactive C4-(bromomethyl) group. The synthesis of similar bromomethylpyrimidines has been reported in the literature. google.com

Amidation: The ethyl ester at the C5 position is then converted into a primary or secondary carboxamide. This is typically achieved by reacting the ester with ammonia (B1221849) or a primary amine, often with heating.

Intramolecular Cyclization: The final step is an intramolecular nucleophilic substitution. The nitrogen of the C5-carboxamide acts as a nucleophile, displacing the bromide from the C4-(bromomethyl) group to form the five-membered lactam ring. This type of intramolecular cyclization is a standard method for the synthesis of γ-lactams. organic-chemistry.org

This sequence provides a targeted route to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one core, a valuable scaffold for further chemical exploration. researchgate.netnih.gov

Table 2: Proposed Synthesis of a Pyrrolo[3,4-d]pyrimidine Lactam A plausible multi-step reaction sequence for the annulation of a pyrrole ring onto a pyrimidine-5-carboxylate scaffold.

| Step | Intermediate/Product | Key Reagents | Transformation | Reference |

|---|---|---|---|---|

| 1 | Ethyl 4-(bromomethyl)-6-methylpyrimidine-5-carboxylate | N-Bromosuccinimide (NBS), Initiator | Side-chain halogenation | google.com |

| 2 | 4-(Bromomethyl)-6-methylpyrimidine-5-carboxamide | Ammonia (NH₃) or Primary Amine (R-NH₂) | Amidation of ester | nih.gov |

| 3 | 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one | Base (e.g., K₂CO₃, NaH) | Intramolecular cyclization (Lactam formation) | organic-chemistry.org |

Construction of Tetrazolo[1,5-a]pyrimidine (B1219648) Systems

The fusion of a tetrazole ring onto a pyrimidine core to form the tetrazolo[1,5-a]pyrimidine system is a significant transformation, often leading to compounds with unique chemical properties. A well-established method to achieve this involves the diazotization of a 2-hydrazinopyrimidine (B184050) derivative.

To apply this to a pyrimidine-5-carboxylate scaffold, a multi-step pathway is employed. The synthesis would logically begin from a pyrimidine bearing a thione group at the C2 position, a common precursor in pyrimidine chemistry.

Hydrazine Substitution: The first step is the conversion of a 2-mercaptopyrimidine-5-carboxylate into a 2-hydrazinopyrimidine-5-carboxylate. This is accomplished by reacting the thione with hydrazine hydrate, typically with heating in a solvent such as ethanol. nih.govresearchgate.net The highly nucleophilic hydrazine readily displaces the mercapto group to form the desired hydrazino intermediate.

Diazotization and Cyclization: The 2-hydrazinopyrimidine intermediate is then treated with a diazotizing agent, such as nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid (e.g., HCl) at low temperatures (0-5 °C). The diazotization of the terminal nitrogen of the hydrazine moiety leads to a highly reactive azido (B1232118) intermediate (a 2-azidopyrimidine). This intermediate undergoes a spontaneous intramolecular cyclization, a form of ring-chain tautomerism, to yield the stable, fused tetrazolo[1,5-a]pyrimidine ring system.

This two-step sequence provides a reliable and efficient route to construct the tetrazolo[1,5-a]pyrimidine scaffold from an appropriately functionalized pyrimidine-5-carboxylate precursor.

Table 3: Synthesis of a Tetrazolo[1,5-a]pyrimidine System A representative two-step pathway for the construction of the tetrazole ring.

| Step | Starting Material | Reagent(s) | Product | Transformation | Reference |

|---|---|---|---|---|---|

| 1 | Ethyl 4,6-dimethyl-2-mercaptopyrimidine-5-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethyl 2-hydrazino-4,6-dimethylpyrimidine-5-carboxylate | Hydrazinolysis of thione | nih.govresearchgate.net |

| 2 | Ethyl 2-hydrazino-4,6-dimethylpyrimidine-5-carboxylate | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Ethyl 5,7-dimethyltetrazolo[1,5-a]pyrimidine-6-carboxylate | Diazotization and Intramolecular Cyclization | [---] |

Compound Index

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C NMR are the primary techniques used to establish the carbon-hydrogen framework of a molecule.

For the target compound, Ethyl 4,6-dimethylpyrimidine-5-carboxylate , the expected ¹H NMR spectrum would feature distinct signals corresponding to each unique proton environment. The aromatic proton at the C2 position would likely appear as a singlet in the downfield region (typically >8.5 ppm). The two methyl groups at C4 and C6 would also be singlets, likely in the 2.3-2.7 ppm range. The ethyl ester would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, typically around 4.0-4.4 ppm and 1.1-1.4 ppm, respectively.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbonyl carbon of the ester would be significantly downfield (>160 ppm). The aromatic carbons of the pyrimidine (B1678525) ring would appear in the 110-170 ppm range, while the methyl and ethyl carbons would be found in the upfield region (<65 ppm).

In contrast, extensive NMR data exists for various di- and tetrahydropyrimidine (B8763341) derivatives. For example, the ¹H NMR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows characteristic broad singlets for the N-H protons, a singlet for the methine proton at the C4 position (around 5.38 ppm in CDCl₃), and signals for the methyl and ethyl groups. rsc.org The presence of these N-H and C4-H signals is a key differentiator from the fully aromatic target compound.

Table 1: Representative ¹H NMR Data for Tetrahydropyrimidine Derivatives

| Compound Name | Solvent | H-1 (NH) (ppm) | H-3 (NH) (ppm) | C4-H (ppm) | C6-CH₃ (ppm) | OCH₂CH₃ (ppm) | OCH₂CH₃ (ppm) | Reference |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 8.62 (s) | 6.1 (s) | 5.38 (s) | 2.32 (s) | 4.03 (q) | 1.13 (t) | rsc.org |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 8.44 (s) | 6.1 (s) | 5.36 (s) | 2.32 (s) | 4.04 (q) | 1.15 (t) | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 7.94 (s) | 5.91 (s) | 5.52 (s) | 2.37 (s) | 4.07 (q) | 1.17 (t) | rsc.org |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 9.21 (brs) | 7.76 (brs) | 5.17 (s) | 2.26 (s) | 4.01-3.96 (q) | 1.11-1.07 (t) | rsc.org |

Table 2: Representative ¹³C NMR Data for Tetrahydropyrimidine Derivatives

| Compound Name | Solvent | C=O (Ester) (ppm) | C=O (Amide) (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | OCH₂ (ppm) | OCH₂C H₃ (ppm) | C6-C H₃ (ppm) | Reference |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 165.65 | 153.73 | 55.59 | 101.23 | 146.48 | 59.97 | 14.12 | 18.55 | rsc.org |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 165.45 | 153.48 | 55.02 | 101.02 | 146.54 | 60.14 | 14.15 | 18.63 | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 165.15 | 150.34 | 55.18 | 100.56 | 149.71 | 60.43 | 14.18 | 18.94 | rsc.org |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.8 | 152.6 | 54.4 | 99.7 | 148.7 | 59.6 | 14.5 | 18.2 | rsc.org |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link the proton signals of the methyl and ethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for connecting different parts of a molecule. For instance, HMBC would show correlations from the C4- and C6-methyl protons to the C4, C5, and C6 carbons of the pyrimidine ring, confirming their positions. Correlations from the aromatic H2 proton to C4 and C6 would also be expected.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. In the target molecule, it would clearly show the correlation between the -CH₂- and -CH₃ protons of the isolated ethyl group spin system.

Real-time NMR spectroscopy is a powerful tool for studying reaction mechanisms by monitoring the formation of intermediates and products as a reaction progresses. nih.gov Studies on the synthesis of alkylpyrimidines from aliphatic ketones and nitriles have successfully employed real-time, ultrafast 2D NMR methods. nih.gov These experiments allowed for the detection and characterization of previously unobserved transient intermediates, providing a more complete picture of the reaction pathway. nih.gov By collecting thousands of 2D NMR datasets over the course of a reaction, detailed structural and kinetic information can be obtained. nih.govnih.gov This approach could be applied to investigate the synthesis of this compound to optimize reaction conditions and gain a fundamental understanding of its formation mechanism.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For This compound , the IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found in the range of 1710-1730 cm⁻¹. Other key signals would include C-H stretching from the methyl and ethyl groups (~2900-3000 cm⁻¹), C=C and C=N stretching vibrations from the aromatic pyrimidine ring (in the 1450-1650 cm⁻¹ region), and C-O stretching from the ester group (~1100-1300 cm⁻¹).

Spectroscopic data for numerous tetrahydropyrimidine derivatives provide a useful comparison. For instance, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a strong ester C=O stretch at 1701 cm⁻¹, a C=O amide stretch at 1645 cm⁻¹, and N-H stretching bands around 3234 and 3110 cm⁻¹. rsc.org The presence of N-H and amide C=O bands are characteristic of these reduced pyrimidine systems and would be absent in the fully aromatic target molecule. banglajol.info

Table 3: Key IR Absorption Bands (cm⁻¹) for Tetrahydropyrimidine Derivatives

| Compound Name | N-H Stretching | C=O (Ester) | C=O (Amide) / C=C | C-O Stretching | Reference |

| Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3245, 3114 | 1724 | 1649 | 1222, 1089 | rsc.org |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3234, 3110 | 1701 | 1645 | 1222, 1081 | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3247, 3116 | 1720 | 1643 | 1218, 1097 | rsc.org |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | 1741, 1709 | 1619 | 1237 | mdpi.com |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which are often weak in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

The molecular formula of This compound is C₉H₁₂N₂O₂. Its monoisotopic mass is 196.0899 g/mol . A low-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z = 196. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement (e.g., 196.0899 ± 0.0005), which distinguishes it from other compounds with the same nominal mass. HRMS analysis of related N-methylated tetrahydropyrimidines has shown its utility in confirming calculated molecular formulas. rsc.org

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 151, followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 123.

For comparison, the mass spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows its molecular ion peak [M]⁺ at m/z = 260. rsc.org The different molecular weight clearly distinguishes it from the aromatic target compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

A crystal structure for the target aromatic compound, This compound , has not been reported in the surveyed literature. If crystallized, it would be expected to be a largely planar molecule due to the aromaticity of the pyrimidine ring. The crystal packing would likely be influenced by C-H···O or C-H···N interactions and potential π-π stacking of the pyrimidine rings.

In contrast, the crystal structures of several related tetrahydropyrimidine derivatives have been determined. For example, the structure of ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals that the pyrimidine ring adopts a distorted boat conformation. researchgate.netresearchgate.net Its crystal structure is characterized by intermolecular N-H···S and N-H···O hydrogen bonds that link the molecules into a two-dimensional network. researchgate.net Similarly, other dihydropyrimidine (B8664642) derivatives show non-planar ring conformations and extensive hydrogen bonding networks that stabilize their crystal lattices. rsc.orgresearchgate.net These studies highlight the structural differences between the saturated ring systems and the expected planar geometry of the aromatic target compound.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of new compounds, providing empirical evidence of a molecule's elemental composition. This analysis is crucial for confirming the molecular formula of a synthesized compound by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values.

For this compound, with the molecular formula C₉H₁₂N₂O₂, the elemental composition has been determined by calculation. These theoretical values serve as a benchmark for the purity and structural integrity of the compound. The analysis involves determining the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The percentage of Oxygen (O) is typically calculated by difference.

Detailed research findings from the synthesis and characterization of this compound would ideally include both the calculated and experimentally found values from elemental analysis. However, a review of the available scientific literature did not yield specific experimental data for this particular compound. The table below presents the calculated elemental composition.

Table 1. Elemental Analysis Data for this compound (C₉H₁₂N₂O₂)

| Element | Symbol | Calculated (%) |

| Carbon | C | 59.99 |

| Hydrogen | H | 6.71 |

| Nitrogen | N | 15.55 |

| Oxygen | O | 17.75 |

The calculated values are derived from the compound's molecular formula and the atomic masses of its constituent elements. The expected percentages are as follows: Carbon at 59.99%, Hydrogen at 6.71%, Nitrogen at 15.55%, and Oxygen at 17.75%. In a typical experimental verification, the synthesized compound would be analyzed, and the resulting "found" percentages would be expected to be in close agreement (usually within ±0.4%) with these calculated values to confirm the compound's identity and purity.

Computational Chemistry and Theoretical Studies on Pyrimidine 5 Carboxylates

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of pyrimidine (B1678525) derivatives due to its favorable balance of computational cost and accuracy. mdpi.comsamipubco.com These calculations allow for the prediction of molecular structure, stability, and reactivity, providing a theoretical framework that complements experimental findings. The B3LYP functional is a commonly employed hybrid functional for such investigations on organic molecules. mdpi.comsamipubco.com

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of the molecule. For pyrimidine-5-carboxylate derivatives, these calculations are crucial for understanding the three-dimensional arrangement of the atoms and the conformation of the pyrimidine ring.

Theoretical studies on related compounds, such as ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been performed at the DFT B3LYP/6-311G(d,p) and HF/6-311G(d,p) levels of theory. gla.ac.uk Harmonic vibration frequency calculations are typically performed after optimization to confirm that the located structure is a true energy minimum. gla.ac.uk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) relates to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. samipubco.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. samipubco.com FMO analysis is instrumental in understanding the reaction mechanisms involving these compounds. mdpi.com

| Compound | Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|---|

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | DFT/B3LYP/6–311++G(d,p) | - | - | 4.6255 nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | TD-DFT/B3LYP/6-311G(d,p) | -6.41 | -1.34 | 5.07 materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule. mdpi.com

The color-coding on an MEP map indicates the nature of the potential:

Red and Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are considered the nucleophilic centers of the a molecule. researchgate.net For Ethyl 4,6-dimethylpyrimidine-5-carboxylate, such regions are expected around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group due to the presence of lone pairs of electrons. mdpi.com

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic centers. researchgate.netwuxiapptec.com The hydrogen atoms attached to the pyrimidine ring and the methyl groups are expected to be positive regions.

By identifying these reactive sites, MEP analysis provides crucial insights into how the molecule will interact with other reagents, substrates, or biological receptors. nih.gov

Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index, Chemical Potential)

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more polarizable and reactive.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character.

These descriptors are defined by the following equations, where I is the ionization potential and A is the electron affinity. Using Koopmans' theorem, these can be approximated by the HOMO and LUMO energies (I ≈ -EHOMO; A ≈ -ELUMO).

| Descriptor | Formula (based on I and A) | Formula (approximated by EHOMO and ELUMO) |

|---|---|---|

| Chemical Potential (μ) | -(I + A) / 2 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (I - A) / 2 | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η | 2 / (ELUMO - EHOMO) |

| Electrophilicity Index (ω) | μ² / (2η) | (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO)) |

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and biological interactions. For pyrimidine-5-carboxylate derivatives, these studies can provide detailed information on reaction pathways, transition states, and the electronic effects of different substituents.

For instance, computational studies on related ethyl 1,4-dihydropyrimidine-5-carboxylate series have been used to investigate their mechanism of action as potential larvicidal agents. malariaworld.org Through molecular docking and molecular dynamics simulations, researchers can predict how these molecules bind to specific biological targets, such as the enzyme acetylcholinesterase, providing a plausible explanation for their observed biological activity. malariaworld.org

Furthermore, computational analysis can explain how structural modifications influence reactivity. For example, studies have shown that introducing an electron-withdrawing cyano group at the 5-position of the pyrimidine ring can increase the acidity of adjacent functional groups. nih.gov This insight into electronic effects helps explain structure-activity relationships and guides the design of new molecules with enhanced properties.

Quantum Chemical Parameters Related to Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Interactions)

The biological activity and solid-state properties of pyrimidine-5-carboxylates are heavily influenced by their ability to form non-covalent intermolecular interactions. Computational methods can be used to study these interactions, such as hydrogen bonds and supramolecular assemblies, in detail.

X-ray crystallography studies of various pyrimidine-5-carboxylate analogs reveal extensive networks of hydrogen bonds that stabilize their crystal structures. Common interactions observed include:

N—H···O hydrogen bonds: These are frequently observed, linking the N-H donors of the pyrimidine ring to the carbonyl oxygen acceptors of the ester group on neighboring molecules. nih.govnih.gov

N—H···S hydrogen bonds: In thioxo-substituted pyrimidines, the sulfur atom acts as a strong hydrogen bond acceptor, leading to the formation of robust N—H···S interactions. researchgate.netnih.govnih.gov

These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers and one- or two-dimensional networks. researchgate.net Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules and Crystals (QTAMC), can be applied to analyze the electron density at bond critical points, providing a deeper, quantitative understanding of the nature and strength of these intermolecular forces. gla.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Docking Methodologies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools in medicinal chemistry that elucidate the relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These methodologies are instrumental in the rational design of novel therapeutic agents by predicting the activity of new molecules and providing insights into their interaction with biological targets. nih.gov For pyrimidine-5-carboxylate derivatives, these computational approaches have been pivotal in identifying key structural features that govern their biological effects, including anticancer and antimicrobial activities. nih.goveurekaselect.com

Two-dimensional (2D-QSAR) analysis is a commonly employed technique to develop mathematical models that correlate the structural descriptors of a series of compounds with their observed biological activities. nih.govnih.gov These models are often validated through statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient of determination (Q²), which indicate the predictive power of the QSAR equation. nih.gov For instance, a high r² value, such as 0.99 in a study on pyrimidine-coumarin-triazole conjugates, signifies a strong correlation between the descriptors and the anticancer activity. nih.gov

Molecular docking simulations complement QSAR studies by providing a three-dimensional visualization of the binding interactions between a ligand and its target protein. nih.govmdpi.com This method predicts the preferred orientation of a molecule within the active site of a protein and estimates the binding affinity, often expressed as a docking score. mdpi.comnih.gov By analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, researchers can understand the molecular basis of a compound's activity and identify key residues involved in the binding. nih.govmdpi.com

Detailed Research Findings

Research on pyrimidine-5-carboxylate derivatives has utilized QSAR and molecular docking to explore their potential as various therapeutic agents. In one study focusing on dihydropyrimidinone derivatives as potential anticancer agents, 2D-QSAR analysis revealed the importance of topological and autocorrelated descriptors in influencing their cytotoxic activity against breast cancer cell lines. nih.gov The final QSAR model demonstrated excellent predictivity with high R² (0.98) and Q² (0.97) values. nih.gov Molecular docking of these compounds against several breast cancer target proteins identified key interactions, with the most active compounds showing stable hydrogen bonding with the target proteins. nih.gov

Another study on pyrimidine derivatives as penicillin-binding protein (PBP2a) inhibitors employed a combination of QSAR and molecular docking to identify potent antibacterial agents. researchgate.neteurekaselect.com The best QSAR model was developed using constitutional descriptors, topological descriptors, modified Burden eigenvalues, and 2D autocorrelations. researchgate.neteurekaselect.com The model exhibited good statistical significance, and subsequent molecular docking studies identified compounds with high binding affinity towards PBP2a. researchgate.neteurekaselect.com

In the context of anticancer activity, molecular docking studies on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives against human serum albumin and tyrosine kinase revealed that specific substitutions on the pyrimidine ring significantly influence the binding affinity. mdpi.com For example, compound 5c in one study, which had a favorable MolDock score of -126.322 kcal/mol, formed hydrogen bonds with Ser454, Arg197, and Lys199 residues in the active site. mdpi.com

The following interactive data table summarizes the findings from various QSAR and molecular docking studies on pyrimidine-5-carboxylate derivatives:

| Study Focus | Target | Key Findings |

| Anticancer Activity | Breast Cancer Cell Line (MCF-7) | 2D-QSAR model with R² of 0.98 and Q² of 0.97; active compounds showed stable hydrogen bonding with target proteins. nih.gov |

| Antibacterial Activity | Penicillin-Binding Protein (PBP2a) | QSAR model with r²t of 0.594 and Q²LOO of 0.779; compounds 4, 11, and 24 showed good binding affinity. researchgate.neteurekaselect.com |

| Anticancer & Antioxidant Activity | Human Serum Albumin, Tyrosine Kinase | Compound 5c showed the best MolDock score of -126.322 kcal/mol, forming hydrogen bonds with key residues. mdpi.com |

| Anticancer Activity | Dihydrofolate Reductase (DHFR), Tubulin | Pyrimidine-coumarin-triazole conjugates were designed based on a QSAR model with an r² of 0.99 and showed good binding in docking studies. nih.gov |

| Antileukemic Agents | Bcr-Abl Oncogene | 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives showed binding energies up to -10.16 kcal/mol. nih.gov |

These computational studies collectively underscore the importance of specific structural motifs and physicochemical properties for the biological activity of pyrimidine-5-carboxylate derivatives. The insights gained from QSAR and molecular docking are invaluable for the future design and optimization of more potent and selective therapeutic agents based on the pyrimidine-5-carboxylate scaffold.

Applications As Synthetic Intermediates and Building Blocks

Role in the Synthesis of Diverse Heterocyclic Systems

Ethyl 4,6-dimethylpyrimidine-5-carboxylate and its derivatives are instrumental in the construction of various fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. The pyrimidine (B1678525) ring, adorned with reactive sites, readily participates in cyclization and condensation reactions to yield bi- and polycyclic compounds.

Pyrazolo[3,4-d]pyrimidines: These fused heterocyclic compounds, which are structural analogs of purines, exhibit a broad spectrum of biological activities. scielo.br The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved by reacting appropriately substituted pyrimidines with hydrazine (B178648) hydrate (B1144303). scielo.br For instance, the reaction of a 4-chloropyrimidine-5-carbonitrile (B106730) with hydrazine hydrate is a known method to prepare 3-aminopyrazolo[3,4-d]pyrimidines. scielo.br Similarly, ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates can be cyclized with reagents like formamide, urea (B33335), or thiourea (B124793) to yield the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov

Thieno[2,3-d]pyrimidines: This class of compounds is another important heterocyclic system with diverse applications. The synthesis of thieno[2,3-d]pyrimidines often involves the construction of the pyrimidine ring onto a pre-existing thiophene (B33073) core. For example, 2-aminothiophene-3-carboxylates can be cyclized with various reagents to form the thienopyrimidine scaffold. med-expert.com.ua While direct synthesis from this compound is less common, related pyrimidine derivatives with appropriate functional groups can be utilized to build the thiophene ring.

Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, these compounds are key components in many biologically active molecules. The synthesis of this scaffold can be achieved through various strategies. One common approach involves the nucleophilic substitution of a halogenated pyrrolo[2,3-d]pyrimidine core. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines to introduce substituents at the 4-position. nih.gov While not a direct precursor, the fundamental pyrimidine structure of this compound provides the foundational framework that is elaborated in more complex synthetic routes to these systems.

The following table summarizes the heterocyclic systems synthesized from pyrimidine precursors:

| Heterocyclic System | Precursor Type | Key Reagents/Conditions | Reference |

| Pyrazolo[3,4-d]pyrimidines | 4-Chloropyrimidine-5-carbonitrile | Hydrazine hydrate | scielo.br |

| Pyrazolo[3,4-d]pyrimidines | Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate | Formamide, Urea, Thiourea | nih.gov |

| Thieno[2,3-d]pyrimidines | 2-Aminothiophene-3-carboxylates | Various cyclizing agents | med-expert.com.ua |

| Pyrrolo[2,3-d]pyrimidines | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Amines (Nucleophilic Substitution) | nih.gov |

Precursor for Advanced Organic Transformations

The functional groups present in this compound and its derivatives, such as the ester and the potential for introducing leaving groups on the pyrimidine ring, allow for a variety of advanced organic transformations. These reactions are crucial for the structural diversification of the pyrimidine core.

Nucleophilic Substitution Reactions: The pyrimidine ring can be rendered susceptible to nucleophilic attack by introducing a good leaving group, such as a chlorine atom, at the 4- or 6-positions. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes nucleophilic substitution with various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substituted products. rsc.org Interestingly, reaction with sodium cyanide can lead to the displacement of the methylthio group, highlighting the reactivity of different positions on the pyrimidine ring under specific conditions. rsc.org

Cyclocondensation Reactions: this compound is a product of the Biginelli reaction, a classic multicomponent cyclocondensation. derpharmachemica.com This reaction itself is a powerful tool for generating highly functionalized dihydropyrimidines. organicreactions.orgresearchgate.net The dihydropyrimidine (B8664642) core can then serve as a precursor for further transformations. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to either ring expansion to form 1,3-diazepines or direct nucleophilic substitution, depending on the reaction conditions. researchgate.net

The table below outlines some of the advanced organic transformations involving pyrimidine-5-carboxylate derivatives:

| Transformation | Precursor | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Substitution | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide, etc. | 4-Substituted pyrimidines | rsc.org |

| Ring Expansion vs. Substitution | Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiophenolates | 1,3-Diazepines or Substituted pyrimidines | researchgate.net |

| Biginelli Reaction | Ethyl acetoacetate (B1235776), Aldehyde, Urea/Thiourea | Acid catalyst | Dihydropyrimidines | derpharmachemica.combanglajol.info |

Contribution to the Development of Chemical Libraries for Research

The efficient synthesis of a large number of diverse compounds, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. capes.gov.br this compound and related structures are central to the generation of such libraries due to their accessibility through multicomponent reactions.

The Biginelli reaction, which produces dihydropyrimidine scaffolds, is particularly well-suited for combinatorial chemistry. organicreactions.orgunits.it By varying the three components—a β-ketoester (like ethyl acetoacetate), an aldehyde, and a urea or thiourea—a vast number of structurally diverse dihydropyrimidines can be synthesized in a parallel or automated fashion. units.itacs.org This approach allows for the rapid creation of large libraries of compounds for high-throughput screening. units.it The resulting dihydropyrimidine-5-carboxylates can then undergo further modifications to increase the chemical diversity of the library. beilstein-journals.org

The use of pyrimidine-based scaffolds, including those derived from this compound, is a key strategy in the construction of focused libraries for identifying new bioactive molecules. capes.gov.br For example, DNA-encoded libraries (DELs) based on pyrimidine cores have been successfully synthesized and screened to identify potent inhibitors of biological targets. nih.gov The amenability of the pyrimidine scaffold to various chemical modifications makes it an ideal framework for generating the large and diverse libraries required for modern drug discovery efforts. acs.orgnih.gov

The following table highlights the role of pyrimidine derivatives in the development of chemical libraries:

| Library Type | Synthetic Approach | Key Features | Reference |

| Dihydropyrimidine Libraries | Biginelli Multicomponent Reaction | High diversity from varying three building blocks; suitable for parallel and automated synthesis. | units.itacs.org |

| Pyrimidine-Focused DNA-Encoded Libraries | Combinatorial Split-and-Pool Synthesis | Generation of millions of compounds for screening against biological targets. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine Libraries | Solution-Phase Parallel Synthesis | Rapid synthesis of diverse carboxamides with easy purification. | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve harsh reaction conditions, hazardous solvents, and multiple steps, leading to significant waste and energy consumption. researchgate.net Future research will likely focus on developing more sustainable and eco-friendly synthetic protocols.

Key areas of exploration include:

Green Catalysis: The use of metal-free, heterogeneous, and reusable catalysts is a promising avenue to improve the sustainability of pyrimidine synthesis. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the formation of pyrimidine derivatives. researchgate.netjptcp.com

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly atom-economical and can significantly simplify synthetic procedures, reducing waste and purification steps. researchgate.net The Biginelli reaction is a classic example that can be adapted for the synthesis of various pyrimidine derivatives. wikipedia.org

Renewable Feedstocks and Green Solvents: Exploring the use of bio-based starting materials and environmentally benign solvents like water will be crucial in minimizing the environmental impact of synthesis. researchgate.netnih.gov

| Sustainable Synthesis Technique | Advantages | Relevant Research Focus |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy use. | Optimization of reaction conditions for Ethyl 4,6-dimethylpyrimidine-5-carboxylate synthesis. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, accelerated reactions, lower energy input. | Investigation of sonochemical methods for pyrimidine ring formation. |

| Green Catalysts | Reusability, reduced metal contamination, milder reaction conditions. | Development of novel solid acid or base catalysts. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Design of new one-pot syntheses for functionalized pyrimidine-5-carboxylates. |

Advanced Computational Investigations into Reactivity and Mechanism

Computational chemistry offers powerful tools to elucidate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. Future research in this area can provide valuable insights that guide synthetic efforts and the design of new derivatives.

Potential computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry, electronic properties, and reactivity of the molecule. nih.gov This can help in predicting the most likely sites for electrophilic and nucleophilic attack, guiding derivatization strategies.

Reaction Mechanism Studies: Computational modeling can be employed to investigate the transition states and intermediates of key synthetic reactions, providing a deeper understanding of the reaction pathways and helping to optimize conditions.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: For biologically active derivatives, QSAR and molecular docking studies can predict their interactions with biological targets, aiding in the rational design of new therapeutic agents. orientjchem.orgmdpi.comchemscene.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can also be performed to predict the pharmacokinetic properties of new compounds. orientjchem.org

Exploration of New Derivatization Pathways

The functional groups present in this compound—the pyrimidine ring, the ester, and the methyl groups—offer multiple sites for chemical modification. Exploring new derivatization pathways is key to expanding the library of compounds based on this scaffold for various applications.

Future research could focus on:

Functionalization of the Pyrimidine Ring: Introducing different substituents at the C2 position of the pyrimidine ring is a common strategy to modulate the biological activity of pyrimidine derivatives. nih.gov

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. rsc.org This allows for the introduction of diverse functionalities and the potential for creating polymeric structures.

Reactions of the Methyl Groups: The methyl groups at positions 4 and 6 can potentially be functionalized, for instance, through condensation reactions, to introduce new carbon-carbon bonds and build more complex molecular architectures. gsconlinepress.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better process control, and easier scalability. nih.govgrowingscience.com The integration of flow chemistry and automation represents a significant future direction for the synthesis of this compound and its derivatives.

Key advancements in this area may include:

Development of Continuous Flow Reactors: Designing and optimizing microreactors or larger flow systems for the key steps in the synthesis can lead to higher efficiency and reproducibility. chemicalbook.com

Automated Synthesis Platforms: Combining flow chemistry with automated systems for reaction optimization and purification can accelerate the discovery of new derivatives with desired properties. nih.gov This is particularly relevant for creating libraries of compounds for high-throughput screening.

In-line Analysis and Process Control: Integrating analytical techniques directly into the flow system allows for real-time monitoring of reactions, enabling precise control over reaction parameters and product quality. alfa-chemistry.com

| Technology | Advantages for Pyrimidine Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control of reaction parameters, ease of scalability. growingscience.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, increased reproducibility. nih.gov |

Design of Pyrimidine-5-Carboxylate-Based Materials

The unique electronic properties of the pyrimidine ring make it an attractive building block for the development of novel functional materials. researchgate.net Future research is expected to explore the potential of this compound and its derivatives in materials science.

Potential applications include:

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), particularly as electron-transporting or host materials. chemimpex.com

Polymers: Pyrimidine-5-carboxylate derivatives can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, or specific optical and electronic properties. For instance, conjugated polymers containing pyrimidine units have been synthesized and investigated for their semiconducting properties. gsconlinepress.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions, opening up the possibility of creating novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4,6-dimethylpyrimidine-5-carboxylate, and how do reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via a Biginelli-like condensation. A typical procedure involves reacting ethyl 3-oxobutanoate with urea and acetaldehyde in ethanol under acidic conditions (HCl) at 85°C for 5 hours, yielding the tetrahydropyrimidine intermediate. Subsequent oxidation with nitric acid at 0°C and chlorination with POCl3/N,N-diethylaniline at 105°C yields the final pyrimidine derivative. Critical parameters include stoichiometric ratios (e.g., 1.5 equiv of acetaldehyde), temperature control (e.g., ice bath for oxidation), and purification via silica gel chromatography (dichloromethane/methanol or ethyl acetate/petroleum ether). Yield optimization (up to 79% for intermediates) depends on avoiding side reactions like over-oxidation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : X-ray diffraction (XRD) at low temperatures (110 K) provides precise crystal structure data, including bond critical points and electron density distribution via the Hansen-Coppens multipole model. Nuclear Magnetic Resonance (NMR) confirms substituent positions (e.g., methyl and ethyl groups), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 197.14 [MH+]). For derivatives like thioxo analogs, XRD reveals puckered pyrimidine rings and intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for stability .

Advanced Research Questions

Q. How do discrepancies arise between experimental and theoretical electron density analyses in pyrimidine derivatives?

- Methodological Answer : Discrepancies stem from limitations in multipole models used in experimental XRD-derived electron density calculations. For example, the Laplacian of electron density at bond critical points shows significant deviations between wavefunction-based (theoretical) and multipole-model (experimental) methods. Theoretical methods (e.g., Quantum Theory of Atoms in Molecules and Crystals, QTAMC) better describe longitudinal electron-density curvature, whereas multipole models struggle with shared atomic interactions. Integrated atomic properties (e.g., atomic charges) are less affected, making them more transferable for comparative studies .

Q. What strategies address regioselectivity challenges in synthesizing functionalized pyrimidine analogs?

- Methodological Answer : Regioselectivity in derivatives (e.g., thiazolo-pyrimidines) is controlled by steric and electronic factors. For example, refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride selectively forms the fused thiazolo-pyrimidine ring. Sodium acetate acts as a base to deprotonate reactive sites, directing cyclization. Crystal structure analysis (e.g., dihedral angles between fused rings) confirms regiochemical outcomes .

Q. How can computational modeling guide the design of pyrimidine-based pharmacophores?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity. For instance, the electron-withdrawing carboxylate group at position 5 stabilizes the pyrimidine ring, influencing binding affinity in drug-target interactions (e.g., androgen receptor degradation). Molecular docking simulations using crystal-derived geometries (e.g., puckered conformations) identify optimal substituent positions for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.